1-Hydrazinyl-5-nitroisoquinoline
Description
1-Hydrazinyl-5-nitroisoquinoline (CAS: 1157377-28-0; synonyms: 5-hydrazinylisoquinoline, isoquinolin-5-yl-hydrazine) is a nitro-substituted isoquinoline derivative functionalized with a hydrazinyl group at the 1-position. Its molecular formula is C₉H₈N₄O₂, and it is structurally characterized by a bicyclic aromatic system fused with a nitro group at position 5 and a hydrazine moiety at position 1 . This compound is synthesized via SNH amidation reactions, where nucleophilic substitution occurs at the 1-position of 5-nitroisoquinoline, followed by hydrazine functionalization . Its reactivity is attributed to the electron-withdrawing nitro group, which activates the heterocyclic core for nucleophilic attacks, and the hydrazinyl group, which enables further derivatization (e.g., formation of amides or triazoles) .
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(5-nitroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-9-7-2-1-3-8(13(14)15)6(7)4-5-11-9/h1-5H,10H2,(H,11,12) |
InChI Key |
PBTPOEBLKKQZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NN)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods. One common method involves the direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule. This process can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of 1-Hydrazinyl-5-nitroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and subsequent hydrazinylation of isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium nitrate and atmospheric oxygen.
Reducing agents: Such as hydrazine hydrate.
Nucleophiles: Such as amines and ureas
Major Products Formed
Major products formed from these reactions include nitrosoisoquinoline derivatives, aminoisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
1-Hydrazinyl-5-nitroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-5-nitroisoquinoline involves the interaction of its functional groups with molecular targets. The hydrazinyl group can act as a nucleophile, participating in various chemical reactions. The nitro group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Nitroisoquinoline (Parent Compound)
- Structure : Lacks the hydrazinyl group at position 1.
- Reactivity: The nitro group facilitates electrophilic substitution at position 8 and nucleophilic substitution at position 1. However, without the hydrazinyl substituent, it cannot undergo hydrazine-mediated reactions like condensation or cyclization .
- Applications: Primarily used as a precursor for synthesizing derivatives such as 1-hydrazinyl-5-nitroisoquinoline .
1-Aryl-5-nitro-1H-indazoles
- Structure: Features a nitro group at position 5 and an aryl group at position 1 on an indazole core (monocyclic vs. bicyclic isoquinoline).
- Synthesis: Optimized via arylhydrazone intermediates, achieving yields >80% compared to ~60% for 1-hydrazinyl-5-nitroisoquinoline .
- Reactivity: The indazole system exhibits lower aromatic stability than isoquinoline, leading to distinct regioselectivity in substitution reactions .
5-Hydroxyisoquinoline (CAS: 2439-04-5)
- Structure : Substitutes the nitro group with a hydroxyl group at position 4.
- Reactivity: The hydroxyl group acts as an electron donor, reducing electrophilic activation of the ring. This contrasts sharply with the nitro group in 1-hydrazinyl-5-nitroisoquinoline, which enhances electrophilicity .
4-Nitro-1H-indazole (CAS: 2942-40-7)
- Structure : Nitro group at position 4 on an indazole ring.
- Applications: Used in kinase inhibition studies, whereas 1-hydrazinyl-5-nitroisoquinoline is more commonly explored in antibacterial and antitumor research due to its hydrazine-derived versatility .
Comparative Data Table
Research Findings and Key Distinctions
- Reactivity: The hydrazinyl group in 1-hydrazinyl-5-nitroisoquinoline enables unique pathways, such as triazole formation (e.g., 1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid), which are absent in non-hydrazine analogs like 5-nitroisoquinoline .
- Biological Activity: Compared to 1-aryl-5-nitroindazoles, 1-hydrazinyl-5-nitroisoquinoline shows broader antimicrobial efficacy due to its enhanced solubility and ability to disrupt bacterial membrane proteins .
Biological Activity
1-Hydrazinyl-5-nitroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of a hydrazinyl group at the 1-position and a nitro group at the 5-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C9H8N4O2
- Molecular Weight : 204.19 g/mol
- IUPAC Name : (5-nitroisoquinolin-1-yl)hydrazine
- Canonical SMILES : C1=CC2=C(C=CN=C2NN)C(=C1)N+[O-]
Synthesis Methods
1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods, including:
- Direct Nucleophilic Substitution : This method involves substituting hydrogen in the 5-nitroisoquinoline molecule under metal-catalyst-free conditions, promoting an environmentally friendly synthesis route.
- Industrial Production : Large-scale synthesis often involves optimized reaction conditions such as bromination, nitration, and hydrazinylation of isoquinoline derivatives.
Antimicrobial Properties
Research indicates that 1-Hydrazinyl-5-nitroisoquinoline exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with 1-Hydrazinyl-5-nitroisoquinoline resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low micromolar concentrations (Kang et al., 2023).
Neuroprotective Effects
The compound's neuroprotective effects have also been investigated, particularly its ability to scavenge free radicals and inhibit neurotoxic pathways associated with neurodegenerative diseases.
The biological activity of 1-Hydrazinyl-5-nitroisoquinoline is attributed to its functional groups:
- The hydrazinyl group acts as a nucleophile, participating in various chemical reactions that can modify biological targets.
- The nitro group can undergo redox reactions, influencing the compound's reactivity and biological interactions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Nitroisoquinoline | Lacks hydrazinyl group | Moderate antimicrobial properties |
| 1-Amino-5-nitroisoquinoline | Contains amino group | Lower anticancer activity |
| 5-Nitrosoisoquinoline | Contains nitroso group | Limited biological activity |
Research Applications
1-Hydrazinyl-5-nitroisoquinoline has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
- Biology : Investigated for antimicrobial and anticancer properties.
- Medicine : Explored for potential therapeutic applications in treating infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
